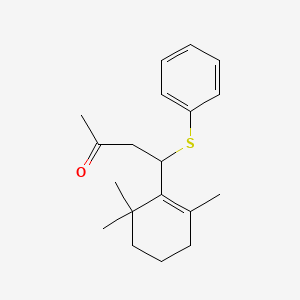
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenylthio group and a trimethylcyclohexenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with a phenylthio reagent and a trimethylcyclohexenyl precursor under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, while the ketone and cyclohexenyl groups contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 4-(methylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethylcyclohexyl)-
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to the presence of both the phenylthio and trimethylcyclohexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
61452-40-2 |
|---|---|
Molekularformel |
C19H26OS |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
4-phenylsulfanyl-4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C19H26OS/c1-14-9-8-12-19(3,4)18(14)17(13-15(2)20)21-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-13H2,1-4H3 |
InChI-Schlüssel |
MUEPAPFBHYNUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C(CC(=O)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

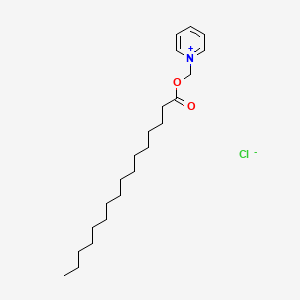
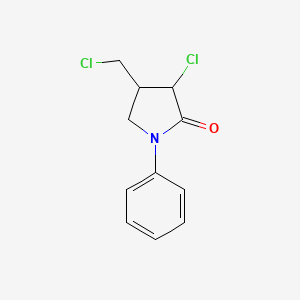
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)

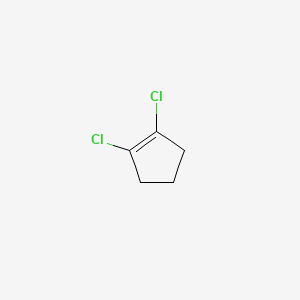
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
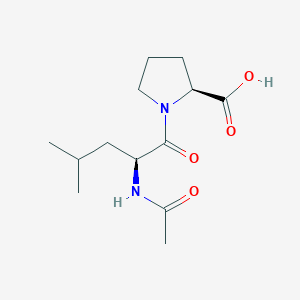
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
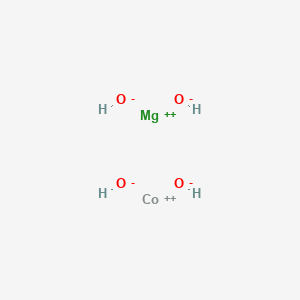
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
